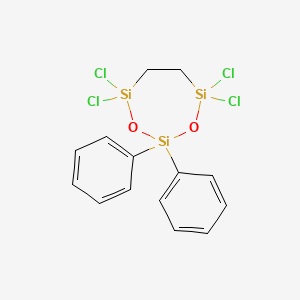![molecular formula C21H26N2O2 B14194767 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one CAS No. 918479-64-8](/img/structure/B14194767.png)
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxy group, a piperazine ring, and a phenylpropyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one typically involves a multi-step process. One common method includes the reaction of phenoxyacetic acid with 1-(3-phenylpropyl)piperazine in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to enhance reaction rates and yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenated reagents like bromoethane or chloroacetyl chloride.
Major Products Formed
Oxidation: Phenoxy acids.
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors, including serotonin and dopamine receptors, which can modulate neurotransmitter activity. Additionally, the phenoxy group can enhance the compound’s binding affinity to certain enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxy-1-[4-(3-phenoxybenzyl)-1-piperazinyl]ethanone: Similar structure but with a phenoxybenzyl group instead of a phenylpropyl group.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Contains a methylpiperazine moiety instead of a phenylpropyl group.
Uniqueness
2-Phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both phenoxy and phenylpropyl groups enhances its versatility in various applications, making it a valuable compound in research and industry .
Properties
CAS No. |
918479-64-8 |
|---|---|
Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-phenoxy-1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H26N2O2/c24-21(18-25-20-11-5-2-6-12-20)23-16-14-22(15-17-23)13-7-10-19-8-3-1-4-9-19/h1-6,8-9,11-12H,7,10,13-18H2 |
InChI Key |
NBFPAOCXBUOGNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14194689.png)
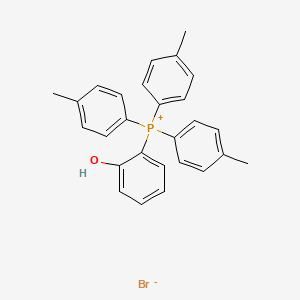
![1-[4-(2-Hydroxyethyl)phenyl]butan-1-one](/img/structure/B14194699.png)
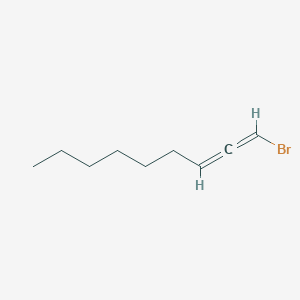
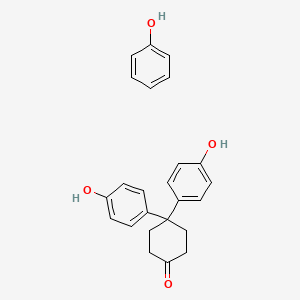

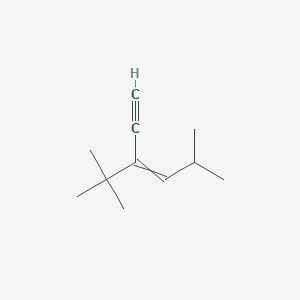
![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)
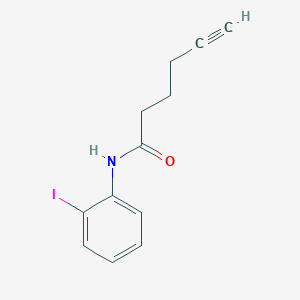


![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14194769.png)
